Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
Description
Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is an organic compound with a complex structure that includes ethoxyphenyl and acetyl groups
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-3-26-18-11-5-15(6-12-18)13-20(24)28-14-19(23)22-17-9-7-16(8-10-17)21(25)27-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLAMKXUCNSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with ethyl alcohol, followed by acetylation with 4-ethoxyphenylacetyl chloride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a defining reaction for both ester and amide functionalities in this compound.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄ in aqueous ethanol), the ester group undergoes cleavage to yield 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoic acid and ethanol.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Reflux at 80–100°C for 6–8 hrs | 1M HCl in 50% ethanol | 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoic acid + ethanol |
Basic Hydrolysis (Saponification)
In alkaline media (e.g., NaOH or KOH), the ester group is converted to a carboxylate salt. The amide bond remains intact under mild conditions but hydrolyzes under prolonged heating .
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Reflux at 90°C for 12 hrs | 2M NaOH in H₂O/ethanol | Sodium 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate + ethanol |
Esterification and Transesterification
The compound participates in esterification and transesterification, enabling modifications of its ethoxy group.
Transesterification
Methanol or other alcohols displace the ethoxy group under acid catalysis (e.g., H₂SO₄) :
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Reflux with excess methanol | H₂SO₄ (cat.) | Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate + ethanol |
Amidation and Amine Reactions
The amide group exhibits stability under mild conditions but reacts with strong nucleophiles.
Amide Hydrolysis
Under vigorous basic or acidic hydrolysis, the amide bond cleaves to form a carboxylic acid and amine derivatives:
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Reflux with 6M HCl for 24 hrs | Concentrated HCl | 4-aminobenzoic acid + (4-ethoxyphenyl)acetic acid derivatives |
Nucleophilic Substitution
Primary amines (e.g., methylamine) displace the ethoxy group in the presence of Lewis acids like BF₃ :
| Reaction Conditions | Reagents | Products |
|---|---|---|
| 60°C in DMF, 12 hrs | Methylamine, BF₃·Et₂O | 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]-N-methylbenzamide |
Oxidation Reactions
The acetyloxy and ethoxyphenyl groups are susceptible to oxidation.
Oxidative Cleavage
Strong oxidizing agents (e.g., KMnO₄) oxidize the ethoxyphenyl moiety to carboxylic acids:
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Reflux in acidic H₂O | KMnO₄, H₂SO₄ | 4-[({[(4-carboxyphenyl)acetyl]oxy}acetyl)amino]benzoic acid |
Catalytic Coupling Reactions
While not directly reported for this compound, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could theoretically modify the aromatic ring if halogen substituents are introduced .
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity .
-
Amide Stability : Resonance stabilization of the amide bond necessitates harsh conditions for cleavage.
-
Oxidation Pathways : Electron-donating ethoxy groups direct oxidation to the para position.
Scientific Research Applications
Synthetic Routes
The synthesis of Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves multiple steps:
- Esterification : The reaction of 4-aminobenzoic acid with ethyl alcohol yields ethyl 4-aminobenzoate.
- Acetylation : The resulting compound is acetylated using 4-ethoxyphenylacetyl chloride in the presence of a base such as pyridine.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production
In industrial settings, the synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Optimizing reaction conditions is crucial for large-scale production, ensuring cost-effectiveness while maintaining product quality.
This compound exhibits various biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Activity : Studies have indicated that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : In vitro assays have demonstrated that it can reduce inflammation markers, indicating its potential in treating inflammatory diseases.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in drug design for conditions like diabetes or cancer.
Case Studies
Several case studies have highlighted the compound's applications:
- Cellular Assays : In vitro studies revealed that this compound significantly reduced lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
- Animal Models : In vivo experiments demonstrated promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
Mechanism of Action
The mechanism by which Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 4-[(4-methylphenoxy)acetyl]amino]benzoate
- Ethyl 4-[(4-ethoxybenzoyl)amino]benzoate
- Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
Uniqueness
Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate, with the CAS number 1323932-20-2, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of 385.4 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
This compound exerts its biological effects through specific interactions with molecular targets. These interactions are crucial for its pharmacological activities, which include anti-inflammatory, anticancer, and cholinesterase inhibitory effects .
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. The compound was tested against various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 3.0 | More potent than standard drugs like Doxorubicin |
| A549 | 5.85 | Comparable to established chemotherapeutics |
| HepG2 | <10 | Significant growth inhibition observed |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's effectiveness against these cancer types .
Cholinesterase Inhibition
The compound has also been evaluated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. In vitro studies showed that it effectively inhibits acetylcholinesterase (AChE), with observed IC50 values that suggest a strong affinity for the enzyme:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ethyl 4-[({[(4-ethoxyphenyl)... | 7.49 | Compared to Rivastigmine |
| Donepezil | <10 | Standard for comparison |
These findings indicate that this compound could be a candidate for further development in Alzheimer's treatment .
Anti-Inflammatory Properties
In addition to its anticancer and cholinesterase inhibitory activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in vitro, suggesting its potential utility in managing inflammatory conditions:
| Inflammatory Marker | Effect |
|---|---|
| TNF-α | Reduction by 87% |
| IL-6 | Significant decrease |
The mechanism behind these effects may involve the modulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
-
Study on Anticancer Activity :
- Conducted on MCF-7 and A549 cell lines.
- Results indicated a potent inhibitory effect on cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics.
-
Cholinesterase Inhibition Study :
- Evaluated against AChE and butyrylcholinesterase (BChE).
- The compound exhibited competitive inhibition, making it a candidate for further exploration in neurodegenerative disease therapies.
-
Anti-inflammatory Research :
- Assessed in models of acute inflammation.
- Demonstrated a marked decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR to verify substituent positions and functional groups (e.g., ester carbonyl at ~170 ppm).
- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch of esters) and ~1600 cm (aromatic C=C) .
- X-ray Crystallography : Resolve bond lengths/angles and confirm non-coplanar aromatic rings (interplanar angle ~55°) using SHELX for refinement .
- HPLC : Assess purity (>95%) via reverse-phase chromatography .
How can researchers optimize reaction yields during synthesis?
Advanced Research Question
- Condition Screening : Vary temperature (e.g., 45–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading.
- Statistical Design : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time).
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) or gradient recrystallization to remove impurities .
How should contradictions in biological activity data across studies be addressed?
Advanced Research Question
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., thienopyrimidine vs. triazole derivatives) to isolate functional group contributions .
- Mechanistic Studies : Use enzymatic assays (e.g., IC determination) or receptor-binding assays to validate target interactions .
What computational approaches predict interactions between this compound and biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR Modeling : Correlate electronic descriptors (logP, polar surface area) with activity data from analogs .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (e.g., solvation effects) .
Which functional groups are pivotal for modulating bioactivity and physicochemical properties?
Basic Research Question
- Ethoxyphenyl Group : Enhances lipophilicity and membrane permeability.
- Acetyloxyacetyl Bridge : Influences hydrogen-bonding capacity and metabolic stability.
- Benzoate Ester : Impacts solubility and bioavailability .
How is crystallographic data analyzed to resolve structural ambiguities?
Advanced Research Question
- Software Tools : SHELXL for refinement; ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Data Interpretation : Analyze torsion angles to confirm conformational flexibility of the ethoxyphenyl group .
- Validation : Cross-check crystallographic data with spectroscopic results (e.g., NMR coupling constants) .
What strategies are recommended for troubleshooting low purity in final products?
Advanced Research Question
- Chromatographic Optimization : Adjust mobile phase ratios (e.g., ethyl acetate:hexane from 1:9 to 1:4) or switch to preparative HPLC.
- Recrystallization Solvent Screening : Test binary mixtures (ethanol/water, acetone/hexane) for optimal crystal formation.
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates/byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
